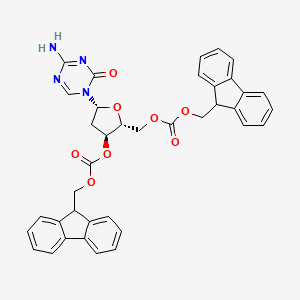
2-((4-Chlorobutyl)(methyl)amino)-N-(2,6-dimethylphenyl)acetamide hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((4-Chlorobutyl)(methyl)amino)-N-(2,6-dimethylphenyl)acetamide hydrochloride is a synthetic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique chemical structure, which includes a chlorobutyl group, a methylamino group, and a dimethylphenylacetamide moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Chlorobutyl)(methyl)amino)-N-(2,6-dimethylphenyl)acetamide hydrochloride typically involves a multi-step process. The initial step often includes the formation of the chlorobutyl group through a halogenation reaction. This is followed by the introduction of the methylamino group via a nucleophilic substitution reaction. The final step involves the coupling of the dimethylphenylacetamide moiety through an amide bond formation reaction. The reaction conditions usually require the use of organic solvents, catalysts, and controlled temperature and pressure to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and automated systems. The process is optimized to minimize waste and maximize efficiency. Quality control measures are implemented at various stages to ensure the consistency and safety of the final product.
化学反应分析
Types of Reactions
2-((4-Chlorobutyl)(methyl)amino)-N-(2,6-dimethylphenyl)acetamide hydrochloride can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: The chlorobutyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium azide. The reactions are typically carried out under controlled conditions, including specific temperatures, pressures, and pH levels.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted analogs.
科学研究应用
2-((4-Chlorobutyl)(methyl)amino)-N-(2,6-dimethylphenyl)acetamide hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-((4-Chlorobutyl)(methyl)amino)-N-(2,6-dimethylphenyl)acetamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in cellular signaling and metabolic processes.
相似化合物的比较
Similar Compounds
- **2-((4-Chlorobutyl)(methyl)amino)-N-(2,6-dimethylphenyl)acetamide
- **2-((4-Chlorobutyl)(methyl)amino)-N-(2,6-dimethylphenyl)acetamide sulfate
- **2-((4-Chlorobutyl)(methyl)amino)-N-(2,6-dimethylphenyl)acetamide phosphate
Uniqueness
Compared to similar compounds, 2-((4-Chlorobutyl)(methyl)amino)-N-(2,6-dimethylphenyl)acetamide hydrochloride exhibits unique properties due to the presence of the hydrochloride group. This group can influence the compound’s solubility, stability, and reactivity, making it suitable for specific applications in research and industry.
属性
分子式 |
C15H24Cl2N2O |
|---|---|
分子量 |
319.3 g/mol |
IUPAC 名称 |
2-[4-chlorobutyl(methyl)amino]-N-(2,6-dimethylphenyl)acetamide;hydrochloride |
InChI |
InChI=1S/C15H23ClN2O.ClH/c1-12-7-6-8-13(2)15(12)17-14(19)11-18(3)10-5-4-9-16;/h6-8H,4-5,9-11H2,1-3H3,(H,17,19);1H |
InChI 键 |
NBESRSJZEXDBNU-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN(C)CCCCCl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


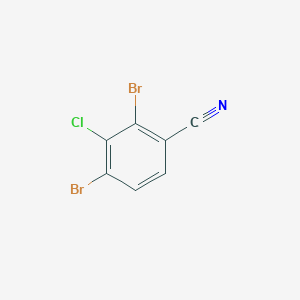
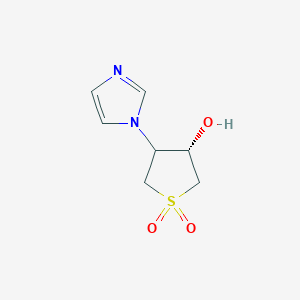

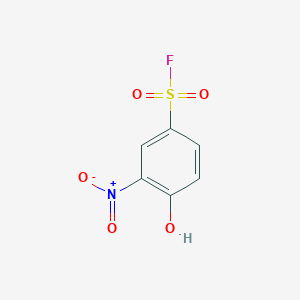
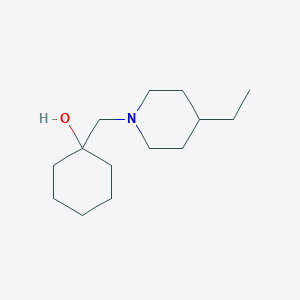

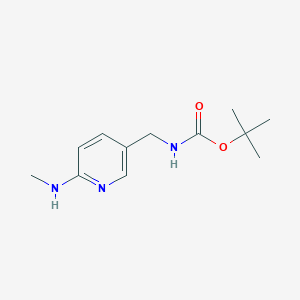

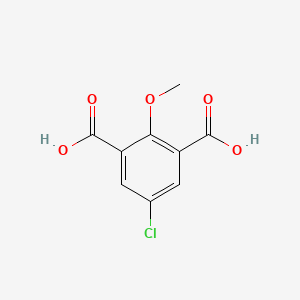
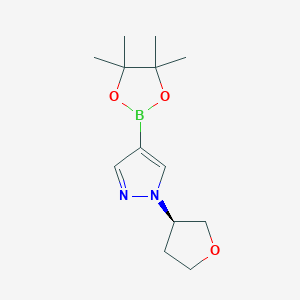
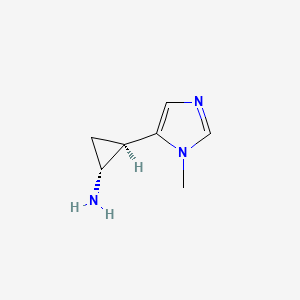
![3-[(Ethylsulfanyl)methyl]-6-(naphthalen-1-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13351804.png)
![(Z)-1-(4-hexoxyphenyl)-N-[(Z)-(4-hexoxyphenyl)methylideneamino]methanimine](/img/structure/B13351806.png)
